

In Vivo Mouse Models for Preclinical Evaluation of Cilagicin and its Analogs

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Compound of Interest		
Compound Name:	Cilagicin	
Cat. No.:	B12366737	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cilagicin is a novel, synthetically derived antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.[1][2][3][4] Its unique mechanism of action, involving the simultaneous binding of two essential bacterial cell wall lipid carriers, C55-P and C55-PP, presents a significant barrier to the development of bacterial resistance.[1][2][4] Initial in vivo studies with the parent compound, cilagicin, were hampered by high serum protein binding, which limited its efficacy. This led to the development of analogs, including cilagicin-BP and the optimized clinical candidate, dodecacilagicin, which exhibit reduced serum binding and enhanced in vivo activity.[1]

This document provides detailed application notes and protocols for establishing and utilizing key in vivo mouse models to test the efficacy, pharmacokinetics, and safety of **cilagicin** and its derivatives. The protocols are designed to be readily implemented by researchers in the field of antibiotic drug development.

Mechanism of Action Signaling Pathway

The unique dual-targeting mechanism of **cilagicin** is a key factor in its potent bactericidal activity and low propensity for resistance development. The following diagram illustrates how



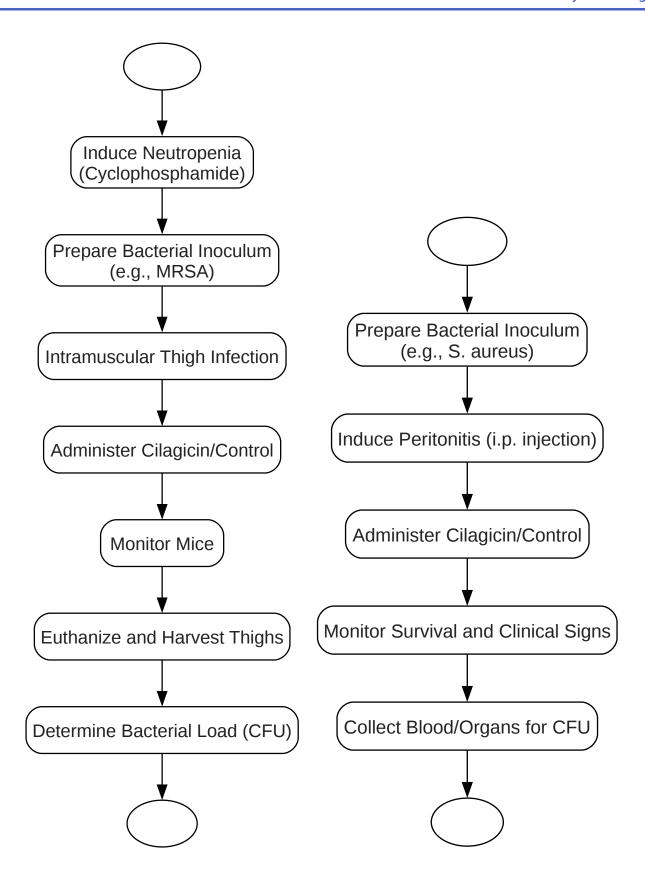


cilagicin disrupts the bacterial cell wall synthesis pathway.

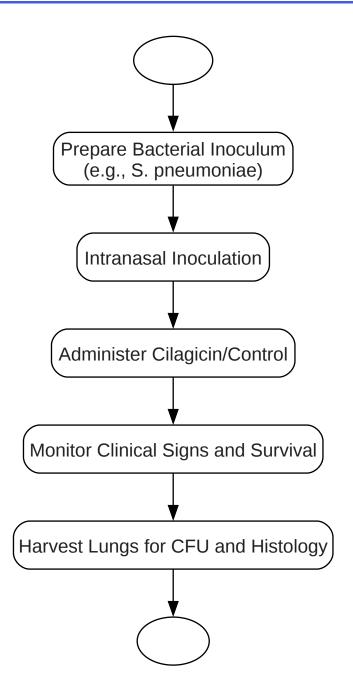












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